tert-Butyl [6-(methylamino)-9H-purin-9-yl]acetate
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Overview
Description
tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is a compound that features a tert-butyl ester group attached to a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate typically involves the protection of the amino group on the purine ring, followed by esterification. One common method involves the use of tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions 6 and 9.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of purine-based compounds with potential biological activity .
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its structure allows it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antiviral, anticancer, and anti-inflammatory properties .
Industry
In the industrial sector, tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl acetate: A simpler ester with different reactivity and applications.
tert-Butyl 2-(methylamino)acetate: A related compound with a different functional group arrangement.
Uniqueness
tert-Butyl 2-(6-(methylamino)-9H-purin-9-yl)acetate is unique due to its purine-based structure, which imparts specific biological and chemical properties.
Properties
CAS No. |
918334-35-7 |
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Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
tert-butyl 2-[6-(methylamino)purin-9-yl]acetate |
InChI |
InChI=1S/C12H17N5O2/c1-12(2,3)19-8(18)5-17-7-16-9-10(13-4)14-6-15-11(9)17/h6-7H,5H2,1-4H3,(H,13,14,15) |
InChI Key |
PERVFTARWKYZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)NC |
Origin of Product |
United States |
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